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Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease characterized by the

loss of motor neurons, arising from insufficient levels of the Survival of Motor Neuron (SMN)

protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the

nearly identical SMN2 gene as the sole producer of SMN protein. However, a single nucleotide

difference in exon 7 of SMN2 leads to its exclusion during pre-mRNA splicing, resulting in a

truncated, unstable, and non-functional SMN protein. Consequently, only a small fraction of

SMN2 transcripts are full-length and produce functional SMN protein.

Small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of

exon 7 represent a promising therapeutic strategy for SMA. SMN-C2 is a selective small

molecule modulator of SMN2 splicing.[1][2][3] It is an analog of the approved SMA drug

risdiplam (RG7916) and has been shown to directly bind to the SMN2 pre-mRNA.[4][5][6] This

binding event induces a conformational change that enhances the recruitment of splicing

factors, such as FUBP1 and KHSRP, to the pre-mRNA, ultimately leading to increased

inclusion of exon 7 and production of full-length, functional SMN protein.[4][6]

This document provides a detailed protocol for an in vitro splicing assay to evaluate the efficacy

of SMN-C2 and other potential splicing modifiers on SMN2 pre-mRNA.
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Principle of the Assay
This in vitro splicing assay utilizes a radiolabeled SMN2 pre-mRNA minigene transcript and

HeLa cell nuclear extract as a source of the splicing machinery. The assay measures the ability

of a test compound, such as SMN-C2, to modulate the splicing of the SMN2 pre-mRNA,

specifically the inclusion of exon 7. The resulting spliced mRNA isoforms are then separated by

denaturing polyacrylamide gel electrophoresis and quantified to determine the percentage of

exon 7 inclusion.

Materials and Reagents
Reagents for In Vitro Transcription

Reagent Supplier Catalog Number

T7 RNA Polymerase Promega P2075

Ribonuclease Inhibitor Promega N2611

10X Transcription Buffer Promega P1181

rNTPs (ATP, CTP, GTP) Promega E6000

[α-32P]UTP PerkinElmer BLU007H250UC

DNase I (RNase-free) Promega M6101

Linearized pCI-SMN2

minigene plasmid
(User-generated) N/A
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Reagent Supplier Catalog Number

HeLa Nuclear Extract Cilbiotech S100

ATP Sigma-Aldrich A2383

Creatine Phosphate Sigma-Aldrich P7936

MgCl2 Sigma-Aldrich M8266

Dithiothreitol (DTT) Sigma-Aldrich D9779

SMN-C2 MedChemExpress HY-111559

DMSO (anhydrous) Sigma-Aldrich 276855

Reagents for RNA Analysis
Reagent Supplier Catalog Number

TRIzol Reagent Thermo Fisher 15596026

Glycogen (RNase-free) Thermo Fisher R0551

Denaturing Polyacrylamide Gel

Solution
Bio-Rad 1610147

Formamide Sigma-Aldrich F9037

10X TBE Buffer Bio-Rad 1610733

Ammonium Persulfate (APS) Bio-Rad 1610700

TEMED Bio-Rad 1610800

Experimental Protocols
Preparation of 32P-labeled SMN2 pre-mRNA
This protocol describes the in vitro transcription of a linearized plasmid containing the SMN2

minigene under the control of a T7 promoter. The minigene should encompass exons 6 and 7,

and a portion of the flanking introns.
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In Vitro Transcription Reaction Setup: Assemble the following reaction components on ice in

the order listed:

Component
Volume (µL) for 20 µL
reaction

Final Concentration

Nuclease-free water Up to 20 N/A

10X Transcription Buffer 2 1X

100 mM DTT 1 5 mM

rATP, rCTP, rGTP (10 mM

each)
1 0.5 mM each

rUTP (100 µM) 1 5 µM

[α-32P]UTP (10 mCi/mL) 1 0.5 µCi/µL

Linearized pCI-SMN2 plasmid

(1 µg/µL)
1 50 ng/µL

Ribonuclease Inhibitor (40 U/

µL)
0.5 1 U/µL

T7 RNA Polymerase (20 U/µL) 1 1 U/µL

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to

remove the template DNA.

RNA Purification: Purify the radiolabeled pre-mRNA using a suitable method, such as

phenol:chloroform extraction followed by ethanol precipitation or a column-based RNA

purification kit.

Quantification: Determine the concentration and specific activity of the purified pre-mRNA

using a scintillation counter.
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Reaction Setup: On ice, prepare the splicing reaction mixtures in sterile microcentrifuge

tubes. Prepare a master mix for common components.

Component
Volume (µL) for 25 µL
reaction

Final Concentration

HeLa Nuclear Extract (6-8

mg/mL)
10 2.4 - 3.2 mg/mL

2.5X Splicing Buffer (see

below)
10 1X

SMN-C2 (or DMSO vehicle

control)
1 Varies (e.g., 0.1 - 10 µM)

32P-labeled SMN2 pre-mRNA

(~100,000 cpm)
1 ~0.5-1 nM

Nuclease-free water Up to 25 N/A

2.5X Splicing Buffer Composition:

Component
Concentration in 2.5X
Buffer

Final Concentration in
Reaction

HEPES-KOH, pH 7.9 50 mM 20 mM

KCl 250 mM 100 mM

MgCl2 8 mM 3.2 mM

ATP 5 mM 2 mM

Creatine Phosphate 50 mM 20 mM

DTT 2.5 mM 1 mM

Pre-incubation (optional): Pre-incubate the nuclear extract, buffer, and SMN-C2/DMSO at

30°C for 10 minutes.
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Initiation of Splicing: Add the radiolabeled SMN2 pre-mRNA to the reaction mixture, mix

gently, and incubate at 30°C for 1-2 hours.

Termination of Reaction: Stop the reaction by adding 200 µL of a solution containing 0.3 M

sodium acetate, 1% SDS, and 10 mM EDTA.

RNA Extraction and Analysis
RNA Extraction: Extract the RNA from the splicing reaction by adding 200 µL of

phenol:chloroform:isoamyl alcohol (25:24:1). Vortex briefly and centrifuge at maximum speed

for 5 minutes. Transfer the aqueous phase to a new tube.

Ethanol Precipitation: Precipitate the RNA by adding 2.5 volumes of 100% ethanol and 1 µL

of glycogen (20 mg/mL) as a carrier. Incubate at -20°C for at least 30 minutes.

Pelleting and Washing: Centrifuge at maximum speed for 15 minutes at 4°C to pellet the

RNA. Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.

Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in 10 µL of

RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05%

xylene cyanol).

Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, then place on

ice. Load the samples onto a 6-8% denaturing polyacrylamide gel containing 7 M urea.

Electrophoresis: Run the gel in 1X TBE buffer at a constant power until the bromophenol

blue dye reaches the bottom of the gel.

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the

screen using a phosphorimager. Quantify the intensity of the bands corresponding to the pre-

mRNA, the exon 7-included mRNA, and the exon 7-excluded mRNA.

Data Presentation and Analysis
The primary output of this assay is the percentage of SMN2 exon 7 inclusion, calculated as

follows:
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% Exon 7 Inclusion = [Intensity of Exon 7-included mRNA / (Intensity of Exon 7-included mRNA

+ Intensity of Exon 7-excluded mRNA)] x 100

Quantitative Data Summary
Compound Concentration (µM)

% Exon 7 Inclusion
(Mean ± SD)

Fold Change over
DMSO

DMSO (Vehicle) 0.1% 15 ± 3 1.0

SMN-C2 0.1 35 ± 4 2.3

SMN-C2 1 65 ± 5 4.3

SMN-C2 10 80 ± 6 5.3

Negative Control

Compound
10 16 ± 2 1.1

Note: The above data are representative and may vary depending on the specific experimental

conditions and the batch of nuclear extract used.

Visualizations
Experimental Workflow
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Caption: Workflow for the in vitro splicing assay of SMN-C2.
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SMN-C2 Mechanism of Action
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Caption: Proposed mechanism of SMN-C2 in promoting SMN2 exon 7 inclusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15601924#in-vitro-splicing-assay-protocol-with-smn-
c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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